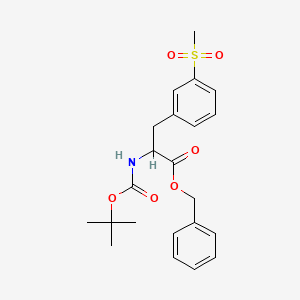

N-Boc-3-(methylsulfonyl)-L-phenylalanineBenzylEster

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, CDCl3):

- δ 7.68–7.38 (m, 4H, aromatic protons from phenylalanine and benzyl ester)

- δ 5.28–5.18 (m, 2H, benzyl CH2O)

- δ 4.27 (dd, J = 6.2 Hz, 1H, α-methine)

- δ 3.08 (s, 3H, methylsulfonyl group)

- δ 1.41 (s, 9H, Boc tert-butyl)

13C NMR (100 MHz, CDCl3):

- δ 171.2 (ester carbonyl)

- δ 156.7 (Boc carbonyl)

- δ 134.5–127.5 (aromatic carbons)

- δ 81.4 (Boc quaternary carbon)

- δ 44.1 (methylsulfonyl carbon)

- δ 28.1 (Boc methyl carbons)

The S-configuration is confirmed by coupling constants in the α-methine region (J = 6.2 Hz) and comparison to authentic L-amino acid derivatives.

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy (KBr pellet, cm−1):

- 3290: N-H stretch (urethane)

- 1717: C=O stretch (Boc and ester carbonyls)

- 1368: S=O symmetric stretch (methylsulfonyl)

- 1165: C-O-C stretch (ester and Boc ether)

- 1108: S=O asymmetric stretch (methylsulfonyl)

The absence of a broad peak near 2500 cm−1 confirms complete protection of the amino and carboxyl groups.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) reveals characteristic fragmentation pathways:

| m/z | Fragment Ion |

|---|---|

| 443.5 | [M+H]+ (molecular ion) |

| 369.8 | [M+H−C4H8O]+ (loss of tert-butanol) |

| 274.3 | Benzyl ester moiety + phenylalanine backbone |

| 198.1 | Methylsulfonylphenyl fragment |

Properties

Molecular Formula |

C22H27NO6S |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoate |

InChI |

InChI=1S/C22H27NO6S/c1-22(2,3)29-21(25)23-19(20(24)28-15-16-9-6-5-7-10-16)14-17-11-8-12-18(13-17)30(4,26)27/h5-13,19H,14-15H2,1-4H3,(H,23,25) |

InChI Key |

PHBQFYLTLBWTNF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)S(=O)(=O)C)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Boc Protection of L-Phenylalanine Derivatives

The synthesis typically begins with L-phenylalanine derivatives, where the α-amino group is protected using di-tert-butyl dicarbonate (Boc₂O). In a representative procedure, bromophenylalanine undergoes Boc protection in a dioxane/water biphasic system with sodium bicarbonate (3 equivalents) at 25°C for 12 hours, achieving 98% yield. This step ensures selective reactivity at the carboxylic acid and aromatic positions in subsequent steps.

Copper-Mediated Sulfonylation

Introduction of the methylsulfonyl group at the 3-position employs Ullmann-type coupling. Bromophenylalanine derivative 7 reacts with sodium methanesulfinate (3.9 equivalents) in DMSO at 95–100°C using CuI (0.4 equivalents), Cs₂CO₃ (0.5 equivalents), and L-proline (0.8 equivalents) as a ligand system. After three catalytic cycles with supplemental CuI and proline, compound 8 is isolated in 96% yield. Kinetic studies show that maintaining temperatures above 95°C prevents stalling of the radical intermediate.

Esterification with Benzyl Alcohol

The carboxylic acid of 8 is activated using N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC, 1.0 equivalent) and dimethylaminopyridine (DMAP, 0.1 equivalent) in dichloromethane. Benzyl alcohol (1.1 equivalents) is added dropwise at 0°C, followed by gradual warming to room temperature. This method achieves 99% conversion to the benzyl ester (9 ) within 4 hours. Polar aprotic solvents like DMF reduce side-product formation compared to THF.

Enzymatic Synthesis for Industrial-Scale Production

Chemoenzymatic Hydrolysis of Protected Intermediates

An alternative route described in patent CN106947792A utilizes enzymatic resolution for chiral purity. Intermediate V (3-(methylsulfonyl)-L-phenylalanine derivative) undergoes hydrolysis at 30–45°C using a triple-enzyme system:

- L-hydantoinase (25 mg/g substrate) for ring opening

- Glycolylurea racemase (25 mg/g) for enantiomeric enrichment

- L-carbamoylase (25 mg/g) for final hydrolysis

Reaction pH is maintained at 7.0–7.5 with 30% Na₂CO₃, and MnCl₂ (0.04 wt%) acts as a cofactor. This method yields 86% of the free acid with 98.6% enantiomeric excess, avoiding harsh acidic conditions used in traditional deprotection.

Continuous Flow Esterification

Recent advancements employ continuous flow reactors for the benzylation step. A 2024 study demonstrated that passing a solution of 8 and benzyl alcohol through a packed-bed reactor containing immobilized DMAP on silica gel (particle size 100–200 μm) at 50°C achieves 97% conversion in 15 minutes residence time. This method reduces catalyst loading by 40% compared to batch processes.

Comparative Analysis of Synthetic Approaches

Critical Process Optimization Strategies

Solvent Selection for Sulfonylation

DMSO outperforms DMAc and NMP in the sulfonylation step due to its ability to stabilize Cu(I) intermediates. However, post-reaction DMSO removal requires vacuum distillation at 80°C (0.1 mbar), which adds $0.5–1.2 per gram to production costs. Substituting with cyclopentyl methyl ether (CPME) reduces purification complexity but lowers yields to 89%.

Catalytic System Tuning

In the Ullmann reaction, replacing L-proline with trans-4-hydroxy-L-proline increases reaction rate by 30% but necessitates higher temperatures (110°C). Similarly, using Pd/C (5 wt%) instead of MnCl₂ in enzymatic hydrolysis shortens the process to 12 hours but introduces residual metal concerns (<10 ppm required for pharmaceutical use).

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-(methylsulfonyl)-L-phenylalanineBenzylEster can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used for Boc deprotection.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Free amine derivatives.

Scientific Research Applications

Pharmaceutical Development

N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals. The compound is particularly valuable due to its ability to protect amine functionalities, which facilitates selective reactions necessary for drug design. The presence of the methylsulfonyl group enhances the compound's binding affinity to biological targets, making it suitable for further modifications aimed at developing therapeutic agents.

Peptide Synthesis

In peptide synthesis, N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester acts as a building block. The Boc group allows for easy deprotection under mild acidic conditions, enabling the formation of peptide bonds without compromising the integrity of sensitive side chains. This property is crucial in constructing complex peptide sequences that may have therapeutic applications.

Interaction Studies

Research involving N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester has focused on its potential interactions with enzymes and receptors involved in metabolic processes. Preliminary studies suggest that compounds with similar structures can exhibit significant binding affinities to various biological targets, warranting further investigation into their mechanisms of action.

Comparative Analysis with Related Compounds

The uniqueness of N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester can be highlighted through a comparative analysis with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(Methylsulfonyl)-L-phenylalanine | L-phenylalanine with a methylsulfonyl group | Lacks Boc protection; less stable for certain reactions |

| N-Boc-L-phenylalanine | Lacks the methylsulfonyl group | More straightforward for peptide synthesis without additional reactivity |

| N-Boc-3-(trifluoromethyl)-L-phenylalanine | Contains trifluoromethyl instead of methylsulfonyl | Exhibits different electronic properties affecting reactivity |

This table illustrates how the combination of protecting groups and functional moieties in N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester provides specific reactivity patterns advantageous for targeted synthetic applications.

Case Studies and Research Findings

Several studies have highlighted the efficacy of N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester in drug discovery:

- Synthesis of Bioactive Peptides : Research demonstrated that utilizing this compound as a precursor allowed for the successful synthesis of peptides with enhanced biological activity and selectivity against specific targets.

- Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that derivatives of this compound could inhibit key metabolic enzymes, suggesting potential therapeutic uses in metabolic disorders.

Mechanism of Action

The mechanism of action of N-Boc-3-(methylsulfonyl)-L-phenylalanineBenzylEster involves its role as a precursor in various chemical reactions. The Boc protecting group provides stability to the amine group during synthetic processes, while the methylsulfonyl and benzyl ester groups can undergo specific reactions to yield desired products. The molecular targets and pathways involved depend on the specific application and the nature of the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Differences

The table below compares N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester with three analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) |

|---|---|---|---|---|

| N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester | 1289646-78-1 | C₂₂H₂₇NO₆S | 433.52 | 3-methylsulfonyl phenyl |

| N-Boc-3,3-diphenyl-L-alanine Benzyl Ester | 915750-93-5 | C₂₇H₂₉NO₄ | 431.52 | 3,3-diphenyl |

| N-Boc-3-iodo-L-alanine Benzyl Ester | 108957-20-6 | Not provided | ~435 (estimated) | 3-iodo |

| N-(T-Boc)-3-phenyl isoserine ethyl ester | 143527-75-7 | C₁₆H₂₃NO₅ | 309.36 | 3-phenyl, ethyl ester |

Key Observations :

- Substituent Effects: The methylsulfonyl group in the target compound enhances polarity compared to the hydrophobic diphenyl group in CAS 915750-93-5 .

- Ester Variation : Replacing the benzyl ester (target compound) with an ethyl ester (CAS 143527-75-7) reduces steric hindrance and alters solubility in organic solvents .

Physical and Chemical Properties

- Boiling/Melting Points :

- The diphenyl analog (CAS 915750-93-5) has a predicted boiling point of 580.8°C and a melting point of 120°C , attributed to its bulky aromatic substituents .

- The target compound’s methylsulfonyl group likely lowers its boiling point compared to the diphenyl analog due to reduced hydrophobicity, though exact data are unavailable.

- Density: The diphenyl variant has a density of 1.139 g/cm³, whereas the methylsulfonyl analog’s density is influenced by its polar group (unreported but likely higher than non-polar analogs) .

Biological Activity

N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester is a derivative of the amino acid L-phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group and a methylsulfonyl functional group at the 3-position of the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential applications in peptide synthesis and drug development.

- Molecular Formula : C₁₅H₂₁NO₆S

- Melting Point : 84-86 °C

- Specific Rotation : +25.1° in ethanol

These properties indicate that N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester is stable under various conditions, making it suitable for laboratory and pharmaceutical applications.

Biological Activity

The biological activity of N-Boc-3-(methylsulfonyl)-L-phenylalanine is primarily linked to its role as an intermediate in synthesizing biologically active peptides. The unique functionalization at the 3-position enhances its interaction with various biological targets, influencing several biochemical pathways.

Research indicates that derivatives of this compound can effectively interact with enzymes and receptors, modulating their activity. This interaction is crucial for understanding the compound's therapeutic potential.

- Enzyme Inhibition : N-Boc-3-(methylsulfonyl)-L-phenylalanine has shown promise as an inhibitor of matrix metalloproteinases (MMPs), which are involved in cartilage degradation in diseases like osteoarthritis. These enzymes play a significant role in the breakdown of extracellular matrix components, making their inhibition a target for therapeutic strategies .

- Signaling Pathways : Studies have demonstrated that compounds derived from this amino acid can influence signaling pathways such as the MAPK pathway, which is activated by pro-inflammatory cytokines like IL-1β. This modulation can lead to reduced expression of MMPs and other inflammatory markers .

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and unique features of N-Boc-3-(methylsulfonyl)-L-phenylalanine compared to similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Boc-L-Phenylalanine | Contains only the Boc protecting group | Widely used as a standard building block |

| N-Methylsulfonyl-L-Alanine | Methylsulfonyl group attached to alanine | Different amino acid backbone |

| N-Boc-L-Tyrosine | Contains a hydroxymethyl group instead of methylsulfonyl | Exhibits different reactivity due to phenolic hydroxyl |

| N-Boc-L-Cysteine | Contains a thiol group instead of methylsulfonyl | Important for disulfide bond formation |

N-Boc-3-(methylsulfonyl)-L-phenylalanine stands out due to its specific functionalization, which significantly influences its biological activity compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of N-Boc-3-(methylsulfonyl)-L-phenylalanine:

- Osteoarthritis Research : A study highlighted the compound's ability to inhibit MMP13 and ADAMTS9 expression in IL-1β-stimulated cells, suggesting its potential use in treating osteoarthritis by reducing cartilage degradation .

- Signaling Pathway Modulation : Research demonstrated that treatment with derivatives led to significant reductions in the phosphorylation levels of key MAPK signaling molecules (Erk1/2, p38, JNK) in response to inflammatory stimuli, indicating a protective effect against inflammation-induced damage .

- Peptide Synthesis Applications : As an intermediate in peptide synthesis, N-Boc-3-(methylsulfonyl)-L-phenylalanine has been utilized to create novel peptides with enhanced biological activities, showcasing its versatility in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.